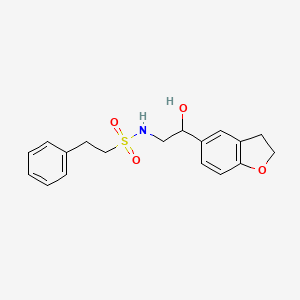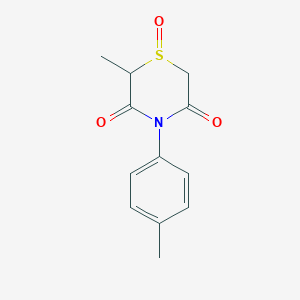
5-fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of benzenesulfonamide derivatives, including compounds similar in structure to 5-fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, have been extensively studied. For example, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized for their potential in photodynamic therapy, demonstrating their suitability as Type II photosensitizers for cancer treatment due to good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Photodynamic Therapy Applications
- The mentioned zinc phthalocyanines, by virtue of their benzenesulfonamide groups, have shown remarkable potential for use in photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them effective for Type II mechanisms in the treatment of cancer, highlighting the therapeutic potential of compounds with benzenesulfonamide moieties in photomedicine applications.
Cyclooxygenase Inhibition for Therapeutic Applications
- Another area of application involves the synthesis of benzenesulfonamide derivatives for their inhibitory activity on cyclooxygenase enzymes. This includes the development of selective cyclooxygenase-2 (COX-2) inhibitors, which has implications for treating conditions such as rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, demonstrating the role of benzenesulfonamide derivatives in developing new therapeutic agents (Hashimoto et al., 2002).
Anticancer and Antimicrobial Activity
- Benzenesulfonamide derivatives have also been synthesized and tested for their anticancer and antimicrobial properties. Compounds featuring a benzenesulfonamide moiety have shown interesting cytotoxic activities, making them crucial for further anti-tumor activity studies. Additionally, some sulfonamides have been identified as strong inhibitors of human carbonic anhydrase isoforms, which is relevant for cancer therapy due to the role of these enzymes in tumor progression and metastasis (Gul et al., 2016).
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S2/c1-27-16-9-5-13(19)11-17(16)29(25,26)22-14-6-3-12(4-7-14)15-8-10-18(21-20-15)28(2,23)24/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTOJSKTMIRLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2897388.png)
![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2897391.png)



![2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2897398.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2897399.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2897401.png)
![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2897402.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2897404.png)
